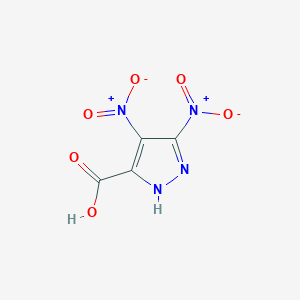

3,4-dinitro-1H-pyrazole-5-carboxylic acid

Description

3,4-dinitro-1H-pyrazole-5-carboxylic acid is a compound identified in the PubChem database. It is a 117-nucleotide single-stranded DNA sequence designed to serve as a weighted probe for the target hsa-mir-30a-5p. This compound is used in various scientific applications, particularly in the field of molecular biology, where it plays a crucial role in recognizing and binding to specific target sequences .

Properties

IUPAC Name |

3,4-dinitro-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O6/c9-4(10)1-2(7(11)12)3(6-5-1)8(13)14/h(H,5,6)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCXFJISYFMZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(NN=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 3,4-dinitro-1H-pyrazole-5-carboxylic acid involves the synthesis of a single-stranded DNA sequence. This process typically includes the following steps:

Synthesis of Nucleotides: The individual nucleotides are synthesized using standard phosphoramidite chemistry.

Assembly of the DNA Sequence: The nucleotides are sequentially added to a growing DNA chain using automated DNA synthesizers.

Purification: The synthesized DNA sequence is purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Chemical Reactions Analysis

3,4-dinitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Hybridization: The compound hybridizes with its complementary target sequence, forming a double-stranded DNA structure.

Polymerization: DNA polymerase extends the DNA strand from the 3’ end of the target sequence, incorporating nucleotides complementary to the target.

Scientific Research Applications

3,4-dinitro-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Molecular Biology: It is used as a probe to detect specific DNA or RNA sequences in various molecular biology experiments.

Genetic Engineering: The compound is employed in genetic engineering to introduce specific mutations or modifications into target sequences.

Medical Research: This compound is used in medical research to study gene expression and regulation, particularly in the context of diseases such as cancer.

Mechanism of Action

The mechanism of action of 3,4-dinitro-1H-pyrazole-5-carboxylic acid involves its ability to specifically bind to the target hsa-mir-30a-5p sequence. This binding is facilitated by the complementary base pairing between the probe and the target sequence. Once bound, the probe can be extended by DNA polymerase, leading to the synthesis of a new DNA strand. This process allows for the quantitative conversion of the target signal into a measurable output, such as fluorescence intensity .

Comparison with Similar Compounds

3,4-dinitro-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

hsa-mir-30a-5p Probes: Other probes designed to target hsa-mir-30a-5p may have different sequences or modifications to enhance their binding affinity or stability.

DNA Probes: General DNA probes used in molecular biology for detecting specific sequences can vary in length, sequence, and modifications.

RNA Probes: RNA probes are similar to DNA probes but are designed to target RNA sequences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.